molecular formula C11H10O3 B8664216 Methyl 3-methylbenzofuran-6-carboxylate

Methyl 3-methylbenzofuran-6-carboxylate

Cat. No.: B8664216
M. Wt: 190.19 g/mol
InChI Key: VIICZVKGFHCHON-UHFFFAOYSA-N
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Description

Methyl 3-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylbenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 3-methylbenzofuran-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methylbenzofuran-6-carboxylate depends on its specific application. In biological systems, benzofuran derivatives often interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methylbenzofuran-6-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its methyl and ester groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3

InChI Key

VIICZVKGFHCHON-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(allyloxy)-4-iodobenzoate (2.0 g, 6.28 mmol) is dissolved in DMF (15 ml), treated with Pd(OAc)2 (71 mg, 0.31 mmol), Na2CO3 (1.67 g, 15.7 mmol), sodium formate (427 mg, 6.28 mmol), and n-Bu4NCl.H2O (1.92 g, 6.92 mmol) and stirred at 80° C. for 2 days. The mixture is then filtered, the liquor is diluted with EtOAc (75 ml) and washed with 50% saturated NaCl (4×25 ml) followed by 5% HCl (25 ml). The organic layer is dried (Na2SO4), filtered, and concentrated to a brown oil. The crude material is chromatographed over 50 g slurry-packed silica gel, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 797 mg (67%) of methyl 3-methyl-1-benzofuran-6-carboxylate as a pale oil. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found 191.0714 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
427 mg
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Quantity
71 mg
Type
catalyst
Reaction Step Two

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